![molecular formula C15H9NO4S B14655062 3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one CAS No. 40202-08-2](/img/structure/B14655062.png)
3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one is an organic compound characterized by a benzofuranone core structure with a nitrophenyl sulfanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one typically involves the reaction of 4-nitrothiophenol with a benzofuranone derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted benzofuranone derivatives
Applications De Recherche Scientifique
3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[(4-Methylphenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one
- 3-{[(4-Methoxyphenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one
- 3-{[(4-Bromophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one
Uniqueness
Compared to similar compounds, 3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain chemical reactions and enhances its biological activity .
Propriétés
Numéro CAS |
40202-08-2 |
|---|---|
Formule moléculaire |
C15H9NO4S |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
3-[(4-nitrophenyl)sulfanylmethylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C15H9NO4S/c17-15-13-4-2-1-3-12(13)14(20-15)9-21-11-7-5-10(6-8-11)16(18)19/h1-9H |
Clé InChI |
KIPQYINHWSTKDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CSC3=CC=C(C=C3)[N+](=O)[O-])OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



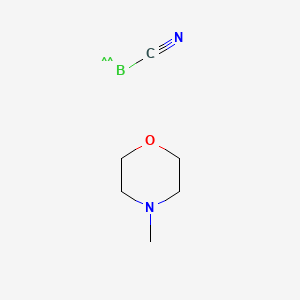
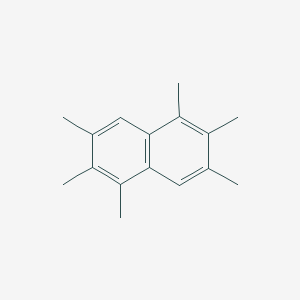
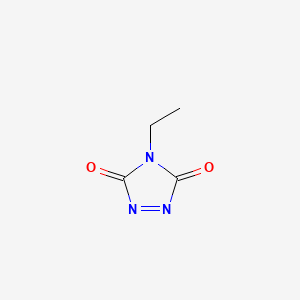
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)


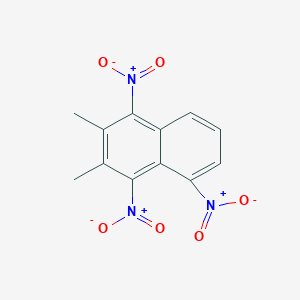
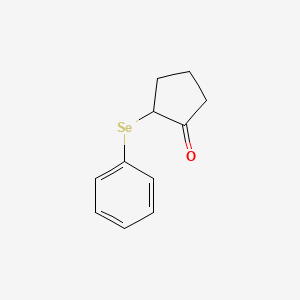

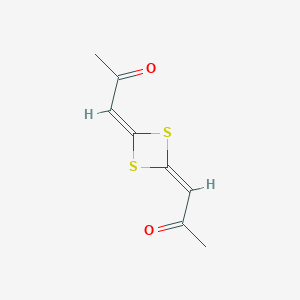
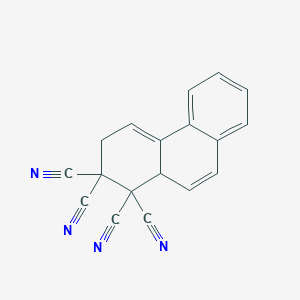

![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
